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Compound of Interest
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Cat. No.: B1148351

For researchers, scientists, and drug development professionals, the precise control and
validation of cell culture media components are paramount to ensure experimental
reproducibility and the reliable production of biologics. D-Lactose monohydrate is a critical
carbohydrate source in many microbial fermentation and cell culture processes. This guide
provides an objective comparison of enzymatic assays for the validation of D-lactose
monohydrate concentration in media, supported by experimental data and detailed protocols.

Principle of Enzymatic Lactose Assays

Enzymatic assays for lactose quantification are highly specific and sensitive. The fundamental
principle involves a two-step enzymatic reaction. First, the enzyme [3-galactosidase hydrolyzes
lactose into its constituent monosaccharides: D-glucose and D-galactose.[1][2][3]
Subsequently, the concentration of either D-glucose or D-galactose is determined through a
second enzymatic reaction that produces a detectable signal, typically a change in absorbance
or fluorescence.[4]

One common method involves the oxidation of the resulting galactose by galactose
dehydrogenase, which reduces nicotinamide-adenine dinucleotide (NAD+) to NADH. The
amount of NADH produced is directly proportional to the amount of galactose, and thus
lactose, and can be measured spectrophotometrically at 340 nm.[2][5] Another approach
measures the glucose produced.[1][6]
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Comparison of Commercially Available Enzymatic
Assay Kits

Several commercial kits are available for the enzymatic determination of lactose. Below is a

comparison of some widely used options.
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EnzyChrom™ Lactose Assay Enzytec™
S Lactose Assay Kit (Sigma- K-LOLAC Liquid Combi
eature
Kit (Bioassay Aldrich, (Megazyme) LactoselD-
Systems) MAK487) Galactose
Colorimetric (570 ) )
Colorimetric (570
nm) or
) ) nm) or
Detection Fluorometric ) Spectrophotomet  Spectrophotomet
Fluorometric
Method (EX’Em = ric (340 nm)[1][9] ric
(EX/Em =
530/585 nm)[7]
530/585 nm)
[8]
Linear Detection
1-50 pg per 12.5 mg/L to
Range 17 to 2000 uM[7] 17 to 2000 uM
cuvette[1] 12.5 g/L[5][10]

(Colorimetric)

Linear Detection

Range 6 to 100 pM[7] 6 to 100 uM Not Applicable Not Applicable
(Fluorometric)
~15 minutes for
_ Approximately 30 N lactose N
Assay Time ] Not specified measurement Not specified
minutes[7][8]
after glucose
removal[1]
Lactose is
Lactose is Lactose is Sequential cleaved by -
cleaved to cleaved to measurement of galactosidase.
glucose and glucose and free D-glucose, The resulting D-
galactose. galactose. followed by galactose is
Principle Galactose is then  Galactose is then  hydrolysis of oxidized by
oxidized to form oxidized to form lactose and galactose-
a colored or a colored or measurement of dehydrogenase
fluorescent fluorescent released D- with the
product. product. glucose.[1][9][11] formation of
NADH.[5]
Sample Types Biological (e.qg., Milk, food, Low-lactose or Milk, milk

milk), food,

beverages, and

lactose-free

products, infant
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agriculture[7][8]

other biological

samples

dairy samples,

products,

conventional

formula,
chocolate, and
other foods.[5]

and a variety of [10]

food samples.[1]

[12]

Alternative Methods for Lactose Quantification

While enzymatic assays are widely used, other methods for lactose determination exist, each

with its own advantages and disadvantages.

Method

Advantages

Disadvantages

High-Performance Liquid
Chromatography (HPLC)

High precision, accuracy, and
specificity; can separate
lactose from other sugars.[13]
[14]

Requires expensive
equipment, skilled operators,
and can have time-consuming
sample preparation.[14] A
lower sensitivity has been
reported for HPLC with a
refractive index detector
compared to some enzymatic
methods.[15]

Gas Chromatography (GC)

Accurate quantification.

Less common for lactose
analysis due to the need for
derivatization.[13][14]

Polarimetry

Simple and quick method with
minimal sample preparation.
[13][14]

Less sensitive and specific

compared to other methods.

For routine quality control and validation in a cell culture setting, the specificity, sensitivity, and

relative ease of use of enzymatic assays often make them the preferred method.
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Experimental Protocol: Enzymatic Determination of
Lactose

The following is a generalized protocol for the determination of lactose concentration in a liquid
medium sample using a commercially available enzymatic assay kit. Note: Always refer to the
specific manufacturer's instructions for the kit you are using.

1. Sample Preparation:
« If the sample contains particulate matter, centrifuge the sample to obtain a clear supernatant.

o For samples with high protein content, deproteinization may be necessary using methods
such as Carrez clarification.[1][15]

o Dilute the sample with the provided assay buffer to ensure the lactose concentration falls
within the linear range of the assay.

2. Standard Curve Preparation:

e Prepare a series of lactose standards by diluting the provided stock solution with the assay
buffer. A typical range might be from the limit of quantification (LOQ) to the upper limit of the
linear range.

3. Assay Procedure:
o Pipette the standards and diluted samples into a 96-well microplate.

e Prepare a reaction mixture containing the necessary enzymes (e.g., f-galactosidase,
galactose oxidase or dehydrogenase) and detection reagents as per the kit's instructions.

¢ Add the reaction mixture to each well containing the standards and samples.

 Incubate the plate at the recommended temperature (e.g., 37°C) and for the specified time
(e.g., 30-60 minutes).[16] Protect from light if using a fluorescent probe.

4. Detection:
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Measure the absorbance or fluorescence using a microplate reader at the specified
wavelength.

5. Calculation:

Subtract the absorbance/fluorescence of the blank from all readings.

Plot the standard curve of concentration versus absorbance/fluorescence.

Determine the lactose concentration of the samples from the standard curve, accounting for
the dilution factor.

Visualizing the Process

Enzymatic Reaction Pathway for Lactose Quantification
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Caption: Enzymatic cascade for lactose measurement.

Experimental Workflow for Lactose Concentration Validation
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Caption: Workflow for lactose validation in media.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Determination of Lactose Concentration in Low-Lactose and Lactose-Free Milk, Milk
Products, and Products Containing Dairy Ingredients, Enzymatic Method: Single-Laboratory
Validation First Action Method 2020.08 - PMC [pmc.ncbi.nim.nih.gov]

2. Determination of lactose by an enzymatic method - PubMed [pubmed.ncbi.nim.nih.gov]
3. publicationslist.org [publicationslist.org]
4. cellbiolabs.com [cellbiolabs.com]

5. Validation of Enzytec™ Liquid Combi Lactose/D-Galactose for Enzymatic Determination of
Lactose and D-Galactose in Selected Foods: Official Method 2024.10 First Action - PubMed
[pubmed.ncbi.nim.nih.gov]

6. massfarmtoschool.org [massfarmtoschool.org]

7. Bioassay Systems EnzyChrom Lactose Assay Kit. For quantitative determination | Fisher
Scientific [fishersci.com]

8. avantorsciences.com [avantorsciences.com]

9. prod-docs.megazyme.com [prod-docs.megazyme.com]
10. academic.oup.com [academic.oup.com]

11. academic.oup.com [academic.oup.com]

12. researchgate.net [researchgate.net]

13. cdrfoodlab.com [cdrfoodlab.com]

14. download.cdrfoodlab.com [download.cdrfoodlab.com]
15. ricerca.uniba.it [ricerca.uniba.it]

16. abcam.com [abcam.com]

To cite this document: BenchChem. [Validating D-Lactose Monohydrate Concentration in
Media: A Comparative Guide to Enzymatic Assays]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1148351#validation-of-d-lactose-
monohydrate-concentration-in-media-using-enzymatic-assays]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1148351?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8475084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8475084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8475084/
https://pubmed.ncbi.nlm.nih.gov/4067042/
http://publicationslist.org/data/silanikove/ref-205/Book%20Chapter%20dietary%20sugers.%20395-404.pdf
https://www.cellbiolabs.com/sites/default/files/MET-5001-lactose-assay-kit.pdf
https://pubmed.ncbi.nlm.nih.gov/40705675/
https://pubmed.ncbi.nlm.nih.gov/40705675/
https://pubmed.ncbi.nlm.nih.gov/40705675/
https://www.massfarmtoschool.org/wp-content/uploads/2023/03/07-Mar-STEM.pdf
https://www.fishersci.com/shop/products/enzychrom-lactose-assay-kit/50489278
https://www.fishersci.com/shop/products/enzychrom-lactose-assay-kit/50489278
https://www.avantorsciences.com/us/en/product/21315010/enzychromtm-lactose-assay-kit-bioassay-systems
https://prod-docs.megazyme.com/documents/Assay_Protocol/K-LOLAC_DATA.pdf
https://academic.oup.com/jaoac/article/108/6/901/8211917
https://academic.oup.com/jaoac/article-pdf/104/5/1308/40443813/qsab032.pdf
https://www.researchgate.net/publication/350104118_Determination_of_Lactose_Concentration_in_Low-Lactose_and_Lactose-Free_Milk_Milk_Products_and_Products_Containing_Dairy_Ingredients_Single_Laboratory_Validation_of_an_Enzymatic_Method_First_Action_Met
https://www.cdrfoodlab.com/cdrfoodlab/learn-more/methods-analysis-lactose-milk-dairyproducts
https://download.cdrfoodlab.com/Milk/CDR_FoodLab-lactose-methods_P2501.pdf
https://ricerca.uniba.it/retrieve/dd9e0c6c-33ac-1e9c-e053-3a05fe0a45ef/Lavoro%20Lattosio%20preprint.pdf
https://www.abcam.com/ps/products/83/ab83378/documents/ab83378%20Galactose%20and%20Lactose%20Assay%20Kit%20(Website).pdf
https://www.benchchem.com/product/b1148351#validation-of-d-lactose-monohydrate-concentration-in-media-using-enzymatic-assays
https://www.benchchem.com/product/b1148351#validation-of-d-lactose-monohydrate-concentration-in-media-using-enzymatic-assays
https://www.benchchem.com/product/b1148351#validation-of-d-lactose-monohydrate-concentration-in-media-using-enzymatic-assays
https://www.benchchem.com/product/b1148351#validation-of-d-lactose-monohydrate-concentration-in-media-using-enzymatic-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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